2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C21H13F3N4O4S This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, a nitrophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure the cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar chemical properties.
Nitrophenyl derivatives: Compounds with nitrophenyl groups often have comparable reactivity and applications.
Trifluoromethylphenyl derivatives: These compounds are known for their stability and unique chemical properties.
Uniqueness
2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the combination of its structural features, which confer a unique set of chemical properties and potential applications. The presence of both nitrophenyl and trifluoromethylphenyl groups, along with the thieno[2,3-d]pyrimidine core, makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O4S/c22-21(23,24)13-4-2-5-14(8-13)26-17(29)9-27-11-25-19-18(20(27)30)16(10-33-19)12-3-1-6-15(7-12)28(31)32/h1-8,10-11H,9H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKPVHCORKKTCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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